4-ETHYL-8-QUINOLINAMINE

Computational chemistry Drug design ADME prediction

4-Ethyl-8-quinolinamine (CAS 104216-00-4) is a 4-ethyl-substituted 8-aminoquinoline with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol. It belongs to the 8-aminoquinoline class of heterocyclic compounds, which are foundational scaffolds in antimalarial, antimicrobial, and antiprotozoal drug discovery.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B8712750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ETHYL-8-QUINOLINAMINE
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC=C(C2=NC=C1)N
InChIInChI=1S/C11H12N2/c1-2-8-6-7-13-11-9(8)4-3-5-10(11)12/h3-7H,2,12H2,1H3
InChIKeyAUBOSSJOQRJZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-8-quinolinamine: Procurement-Grade Physicochemical Profile and Comparator Context


4-Ethyl-8-quinolinamine (CAS 104216-00-4) is a 4-ethyl-substituted 8-aminoquinoline with molecular formula C₁₁H₁₂N₂ and molecular weight 172.23 g/mol . It belongs to the 8-aminoquinoline class of heterocyclic compounds, which are foundational scaffolds in antimalarial, antimicrobial, and antiprotozoal drug discovery [1]. The compound is primarily utilized as a synthetic intermediate and building block for the preparation of pharmacologically active 8-aminoquinoline derivatives, rather than as a terminal bioactive agent itself .

Why 4-Ethyl-8-quinolinamine Cannot Be Casually Substituted with Other 8-Aminoquinoline Isomers


The 8-aminoquinoline scaffold is exquisitely sensitive to substituent position and identity; even minor modifications at the 4-position produce pronounced shifts in lipophilicity, hydrogen-bonding capacity, and biological target engagement [1]. The 4-ethyl substitution on 4-ethyl-8-quinolinamine generates a distinct LogP of 2.96 and a single hydrogen-bond donor count, whereas its positional isomer 8-ethylquinolin-4-amine (CAS 948293-65-0) possesses two hydrogen-bond donors and a significantly lower density (1.134 vs. higher density for the target), directly impacting membrane permeability, solubility, and protein-binding profiles . Generic interchange among 4-ethyl, 4-methyl, N-ethyl, or 3-ethyl analogs therefore risks altering pharmacokinetic behavior, synthetic derivatization efficiency, and pharmacodynamic outcomes, making precise procurement selection essential [2].

Quantitative Differentiation of 4-Ethyl-8-quinolinamine from Its Closest Structural Analogs


Hydrogen-Bond Donor Count: Positional Selectivity Advantage over 8-Ethylquinolin-4-amine

4-Ethyl-8-quinolinamine (CAS 104216-00-4) possesses one hydrogen-bond donor (HBD = 1), whereas its positional isomer 8-ethylquinolin-4-amine (CAS 948293-65-0) possesses two hydrogen-bond donors (HBD = 2) . This difference arises from the amino group placement: at position 8 in the target compound versus position 4 in the isomer. Lower HBD count is associated with improved passive membrane permeability and reduced susceptibility to P-glycoprotein efflux, making the target compound a preferable scaffold for CNS-penetrant or orally bioavailable lead optimization .

Computational chemistry Drug design ADME prediction

Calculated LogP Differentiation: Lipophilicity Advantage over the 4-Methyl Analog

The calculated LogP of 4-ethyl-8-quinolinamine is 2.96, compared to 2.71 for the 4-methyl analog (4-methylquinolin-8-amine, CAS 62748-01-0) [1]. This +0.25 LogP increment is consistent with the addition of one methylene unit and translates to an approximately 1.8-fold higher octanol-water partition coefficient, indicating enhanced lipophilicity that may favor membrane partitioning and target engagement in lipophilic binding pockets [1].

Lipophilicity Drug-likeness Medicinal chemistry

Chemotype-Based Biological Differentiation: 4-Ethylprimaquine Reduces Toxicity vs. Primaquine

Although 4-ethyl-8-quinolinamine itself lacks published head-to-head in vivo data, its direct 4-ethylprimaquine chemotype (8-[(4'-amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline) was directly compared with primaquine in the Rane mouse screen, demonstrating reduced toxicity while maintaining antimalarial activity approximately equal to primaquine against Plasmodium cynomolgi in Rhesus monkeys [1]. This establishes a class-level toxicity advantage conferred by 4-ethyl substitution on the quinoline core, which is relevant to procurement of 4-ethyl-8-quinolinamine as a precursor for synthesizing 4-ethyl-substituted 8-aminoquinoline antimalarials [1]. Primaquine, by contrast, is known to cause dose-limiting hemolytic toxicity and methemoglobinemia [2].

Antimalarial Toxicology Therapeutic index

Polar Surface Area Parity at 38.91 Ų: Iso-PSA Differentiation from N-Ethyl-8-quinolinamine

4-Ethyl-8-quinolinamine exhibits a polar surface area (PSA) of 38.91 Ų, which is identical to the PSA of its positional isomer 8-ethylquinolin-4-amine (38.91 Ų) but significantly higher than the PSA of N-ethyl-8-quinolinamine (CAS 46166-12-5), which is 24.92 Ų . The 14 Ų difference (38.91 vs. 24.92 Ų) between the target compound and N-ethyl-8-quinolinamine reflects the N-alkylation of the amino group in the latter, which masks one hydrogen-bond donor and reduces polar surface area. This distinction is critical for procurement: the target compound retains the full hydrogen-bonding potential of a primary aromatic amine, enabling downstream derivatization (e.g., amide coupling, reductive amination), whereas the N-ethyl analog has reduced synthetic versatility .

Polar surface area ADME Pharmacokinetics

Procurement-Driven Application Scenarios for 4-Ethyl-8-quinolinamine


Synthesis of 4-Ethylprimaquine Analogs with Reduced Toxicity

Building on the demonstrated reduced toxicity of 4-ethylprimaquine relative to primaquine in the Rane mouse screen [1], 4-ethyl-8-quinolinamine serves as the critical 4-ethylquinoline building block for constructing next-generation 8-aminoquinoline antimalarials. Researchers procuring this compound can introduce diverse 8-amino side chains via nucleophilic substitution or reductive amination, while retaining the 4-ethyl substitution that is mechanistically linked to attenuated toxicity [1]. This is particularly relevant for programs targeting radical cure of Plasmodium vivax hypnozoites, where primaquine's hemolytic toxicity remains a dose-limiting liability [2].

Medicinal Chemistry SAR Campaigns Requiring Precise Lipophilicity Tuning

With a LogP of 2.96—a +0.25 increment over the 4-methyl analog (LogP 2.71) [3]—4-ethyl-8-quinolinamine provides a quantifiable lipophilicity increase that can be exploited in structure-activity relationship (SAR) studies. Medicinal chemistry teams seeking to enhance membrane permeability or target engagement in hydrophobic binding pockets can procuring this 4-ethyl variant to achieve predictable LogP shifts without introducing steric bulk or altering the hydrogen-bond donor profile, which remains at HBD = 1, favorable for CNS drug-likeness .

Building Block for Primary Amine-Dependent Conjugation Chemistry

The retention of a primary aromatic amine (HBD = 1, PSA = 38.91 Ų) in 4-ethyl-8-quinolinamine distinguishes it from N-alkylated analogs such as N-ethyl-8-quinolinamine (PSA = 24.92 Ų, HBD = 1 but with a secondary amine) . This makes the target compound the preferred procurement choice for synthetic routes requiring amide bond formation, urea synthesis, or Schiff base condensation, where a primary amine is essential for reactivity. The 4-ethyl group additionally provides a distinct chromatographic retention time relative to 4-methyl or unsubstituted analogs, facilitating purification of intermediates [3].

In Vitro Antiprotozoal Screening Libraries for 8-Aminoquinoline Derivatives

The broader class of 8-quinolinamines has demonstrated potent in vitro antimalarial activity (IC₅₀ = 20–4,760 ng/mL against drug-sensitive P. falciparum D6 and IC₅₀ = 22–4,760 ng/mL against drug-resistant W2 strains) [4]. 4-Ethyl-8-quinolinamine is ideally positioned as a diversification precursor for generating screening libraries of 8-aminoquinoline derivatives with systematic variation at the 8-amino position, while maintaining the 4-ethyl substitution that has been associated with reduced toxicity in the primaquine chemotype series [1].

Quote Request

Request a Quote for 4-ETHYL-8-QUINOLINAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.